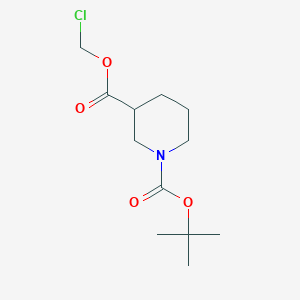

1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate

Beschreibung

1-tert-Butyl 3-(chloromethyl)piperidine-1,3-dicarboxylate is a piperidine-based dicarboxylate derivative featuring a tert-butyl ester at position 1 and a chloromethyl ester at position 2. The tert-butyl group provides steric protection, enhancing stability during synthetic processes, while the chloromethyl substituent serves as a reactive handle for further functionalization, such as nucleophilic substitution or cross-coupling reactions . This compound is a versatile intermediate in medicinal chemistry, particularly for synthesizing spirocyclic or fused heterocycles, as seen in related piperidine dicarboxylates used to construct bioactive molecules like nociceptin antagonists or PET tracers .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 3-O-(chloromethyl) piperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-6-4-5-9(7-14)10(15)17-8-13/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTKPJOFDRDGDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material: Piperidine-3-carboxylate Derivatives

Methyl piperidine-3-carboxylate hydrochloride is a common precursor. The tert-butyl group is introduced via Boc protection under basic conditions:

Procedure :

-

Reagents : Methyl piperidine-3-carboxylate hydrochloride, Boc₂O (di-tert-butyl dicarbonate), triethylamine (TEA).

-

Conditions : Dichloromethane (DCM), 0°C to room temperature, 12–24 hours.

Mechanism :

Chloromethylation via Nucleophilic Substitution

The hydroxyl group of intermediates is converted to chloromethyl using chlorinating agents:

Procedure :

-

Reagents : tert-Butyl 3-(hydroxymethyl)piperidine-1,3-dicarboxylate, thionyl chloride (SOCl₂) or PCl₃.

-

Conditions : DCM, 0°C to reflux, 3–6 hours.

Critical Step : Excess SOCl₂ ensures complete conversion, while TEA neutralizes HCl byproducts.

Enantioselective Synthesis

For the (S)- or (R)-enantiomers, chiral auxiliaries or resolution techniques are applied:

Chiral Starting Materials

Using (S)- or (R)-piperidine-3-carboxylate derivatives ensures stereochemical fidelity. For example:

Kinetic Resolution

Enzymatic or chemical resolution separates enantiomers post-synthesis:

Alternative Routes

Radical-Mediated Cyclization

Azetidine or pyrrolidine precursors undergo ring expansion via radical intermediates:

-

Reagents : Tri-n-butyltin hydride (SnBu₃H), AIBN (radical initiator).

-

Conditions : Toluene, reflux, 6–12 hours.

Limitation : Lower yields due to side reactions.

Mitsunobu Reaction

Installation of chloromethyl group via Mitsunobu conditions:

-

Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, CCl₄.

-

Yield : 65–75%.

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Complexity |

|---|---|---|---|

| Boc Protection + SOCl₂ | 85% | Racemic | Low |

| Chiral Resolution | 70% | >98% ee | High |

| Radical Cyclization | 55% | None | Moderate |

| Mitsunobu Reaction | 75% | Racemic | Moderate |

Key Findings :

-

Boc protection followed by chloromethylation is the most efficient route for racemic synthesis.

-

Chiral starting materials or resolution are necessary for enantiopure forms.

Optimization and Challenges

Purification Strategies

Analyse Chemischer Reaktionen

1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas for reduction, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate has been investigated for its role in drug design and synthesis.

Antiviral and Antimicrobial Agents

Research indicates that derivatives of piperidine compounds exhibit antiviral and antimicrobial properties. The chloromethyl group in this compound can be crucial for modifying biological activity through further chemical reactions, potentially leading to the development of new therapeutic agents against resistant strains of bacteria and viruses.

Case Study: Synthesis of Antiviral Compounds

A study published in Journal of Medicinal Chemistry explored the synthesis of piperidine derivatives, including chloromethylated variants, demonstrating their efficacy against specific viral targets. The incorporation of the chloromethyl group was essential for enhancing the binding affinity to viral proteins, showcasing the compound's potential as a lead structure for antiviral drug development .

Agrochemicals

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide.

Insecticidal Activity

Research has shown that piperidine derivatives can exhibit insecticidal properties. The chloromethyl group may enhance the compound's ability to penetrate insect exoskeletons, increasing its effectiveness as an insecticide.

Case Study: Pesticide Development

A patent application detailed the development of a new class of insecticides based on chloromethylated piperidine derivatives. Field trials indicated significant efficacy against common agricultural pests, supporting the compound's application in sustainable agriculture .

Materials Science

In materials science, this compound can serve as a precursor for synthesizing polymers and other advanced materials.

Polymer Synthesis

The chloromethyl group provides a reactive site for polymerization processes. This allows for the creation of functionalized polymers with tailored properties for specific applications in coatings, adhesives, and composites.

Case Study: Functionalized Polymers

Research published in Macromolecules demonstrated that incorporating chloromethylated piperidines into polymer matrices significantly improved thermal stability and mechanical properties. These advancements make such materials suitable for high-performance applications .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity . The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations :

- Reactivity : The chloromethyl group offers distinct advantages over allyl, fluoro, or oxo substituents by enabling direct substitution reactions without requiring harsh conditions.

- Stability : Tert-butyl esters universally enhance stability, but ethyl/methyl esters balance lipophilicity and hydrolytic susceptibility .

- Synthetic Utility : Oxo and chloromethyl groups are pivotal for constructing complex heterocycles, whereas allyl/fluoro groups tailor physicochemical properties .

Physical Properties

Notes:

Biologische Aktivität

1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- IUPAC Name : 1-(tert-butyl) 3-(chloromethyl) piperidine-1,3-dicarboxylate

- CAS Number : 2374762-70-4

- Molecular Formula : CHClNO

- Molecular Weight : 377.91 g/mol

The compound features a piperidine ring substituted with tert-butyl and chloromethyl groups, which contribute to its reactivity and biological activity.

Antioxidant Properties

Research indicates that derivatives of piperidine compounds exhibit significant antioxidant properties. In a study assessing various piperidine derivatives, it was found that the presence of electron-donating groups enhances their ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Neuropharmacological Effects

Piperidine derivatives have been shown to interact with the GABAergic system, which plays a crucial role in modulating neuronal excitability. The compound's structural similarity to known GABA receptor modulators suggests it may possess anxiolytic or sedative properties . In vitro studies have demonstrated that certain piperidine derivatives can inhibit GABA uptake, indicating their potential as therapeutic agents for anxiety and depression .

Antimicrobial Activity

The biological activity of this compound has also been evaluated for antimicrobial effects. Preliminary screenings against various bacterial strains revealed moderate antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .

Case Study 1: Antioxidant Activity Assessment

A systematic study evaluated the antioxidant capacity of several piperidine derivatives including this compound using the DPPH assay. The results indicated that this compound exhibited a significant reduction in DPPH radical concentration, comparable to standard antioxidants like ascorbic acid.

Case Study 2: Neuropharmacological Evaluation

In a behavioral study on mice, administration of the compound showed anxiolytic effects as assessed by the elevated plus maze test. Mice treated with varying doses displayed increased time spent in open arms compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving tert-butyl and chloromethyl group introductions. For example, analogous piperidine dicarboxylates are prepared using NaH in DMF as a base, with yields influenced by reaction temperature and stoichiometry. Stepwise optimization (e.g., adjusting equivalents of chloromethylating agents) and purification via column chromatography are critical. Lower temperatures (0–20°C) during key steps can minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify tert-butyl and chloromethyl group integration. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Differential Scanning Calorimetry (DSC) can evaluate thermal stability, especially if the compound is used in high-temperature reactions .

Q. What safety protocols are mandatory during experimental handling?

- Methodological Answer : Respiratory protection (N95 masks), nitrile gloves, and chemical-resistant goggles are required due to potential irritancy. Work should occur in a fume hood with an emergency eyewash station accessible. Storage must avoid heat sources, and spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the chloromethyl group influence regioselectivity in downstream reactions?

- Methodological Answer : The chloromethyl moiety acts as a reactive site for nucleophilic substitution (e.g., SN2 reactions with amines or thiols). Computational modeling (DFT calculations) can predict regioselectivity by analyzing electron density and steric hindrance. Experimental validation via kinetic studies under varying pH and solvent polarities is recommended .

Q. What strategies resolve contradictions in yield discrepancies between computational predictions and experimental results?

- Methodological Answer : Discrepancies often arise from unaccounted solvent effects or transition-state instability. Hybrid methods combining quantum mechanics (QM) for active sites and molecular mechanics (MM) for bulk solvent effects improve accuracy. Factorial design experiments (e.g., varying catalyst loading, temperature) identify critical variables, while Design of Experiments (DoE) software optimizes parameters .

Q. How can automated synthesis platforms improve reproducibility?

- Methodological Answer : Automated systems (e.g., capsule-based reactors) enable precise control of reaction parameters (time, temperature, reagent addition). For example, tert-butyl dicarboxylate analogs have been synthesized with 56% yield reproducibility using internal standards like mesitylene for real-time monitoring .

Q. What computational tools predict degradation pathways during storage?

- Methodological Answer : Molecular dynamics simulations under accelerated aging conditions (e.g., elevated temperature, humidity) model hydrolysis or oxidation pathways. Pairing with LC-MS/MS identifies degradation products, while QSAR models correlate structural motifs (e.g., tert-butyl stability) with shelf life .

Notes

- All methodologies are derived from peer-reviewed analogs or established computational frameworks.

- Experimental protocols should be validated in triplicate with controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.